molecular formula C30H34N8O3S B2497039 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}[1,2,4]triazolo[1,5-c]quinazoline CAS No. 1020048-10-5

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B2497039
CAS RN: 1020048-10-5
M. Wt: 586.72
InChI Key: UBUOKSQFDCPRLK-UHFFFAOYSA-N
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Description

This compound belongs to a broader class of chemicals known for their complex structures and potential biological activities. Research in this area often explores novel synthetic routes, molecular configurations, and the chemical and physical properties of these compounds to understand their applications and interactions.

Synthesis Analysis

The synthesis of complex [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones and their derivatives involves several novel synthetic routes. A notable method includes a two-step synthesis starting with anthranilonitrile and a hydrazide, leading to compounds with significant affinity for the benzodiazepine receptor, indicating a method for creating potent BZ antagonists (Francis et al., 1991).

Molecular Structure Analysis

The molecular structure of these compounds is deduced based on elemental analysis and spectral data, which is crucial for understanding their chemical behavior and potential biological activity. The synthesis and structural elucidation of novel [1,2,4]triazoloquinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines provide insights into the molecular configurations and possible interactions with biological targets (El‐Kazak & Ibrahim, 2013).

Chemical Reactions and Properties

The chemical reactions involving these compounds showcase their reactivity and the conditions required for their transformations. For example, the formation of [1,2,3]triazoloazines through thermolysis of 5-azinyltetrazoles and their behavior in base-catalyzed H/D-exchange reactions in D2O solution highlights the complexity of their chemical properties (Wentrup, 1978).

Physical Properties Analysis

The study of the physical properties of these compounds, including their solubility, melting points, and stability under various conditions, is essential for their application in further chemical reactions and potential pharmaceutical formulations.

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the reactivity, potential biological activity, and interactions with other molecules. The antimicrobial activity of novel [1,2,4]triazoloquinazoline derivatives against various organisms suggests a promising area for developing new antimicrobial agents (Antipenko et al., 2009).

Scientific Research Applications

Synthesis and Biological Activity

Synthetic Approaches and Antimicrobial Activity

Research on pyrazoline and pyrazole derivatives, including those bearing benzenesulfonamide moieties and triazoloquinazoline structures, has shown significant antimicrobial activity against various bacterial and fungal strains. These compounds are synthesized through a series of reactions involving α,β-unsaturated ketones and hydrazinyl derivatives, demonstrating the compound's versatility in creating pharmacologically active agents (Hassan, 2013).

Binding Affinity to Receptors

Investigations into triazoloquinazolines have also highlighted their binding affinity to benzodiazepine (BZ) receptors, with certain derivatives exhibiting potent antagonist activity in rat models. These findings suggest the potential of such compounds in developing new therapeutic agents targeting CNS disorders (Francis et al., 1991).

Chemical Transformations and Reactivity

Valence Tautomers and Thermolysis

The study of triazoloazines formed from the thermolysis of azinyltetrazoles, including the synthesis of quinazoline derivatives, provides insights into the thermal and chemical reactivity of such compounds. This research contributes to our understanding of their stability and potential transformations under various conditions (Wentrup, 1978).

Antimicrobial and Antifungal Agents

Thiazolidinones as Antimicrobial Agents

The synthesis of thiazolidinone derivatives and their evaluation against bacterial and fungal strains underscore the antimicrobial potential of compounds with triazoloquinazoline cores. Such studies pave the way for the development of new antimicrobial agents with enhanced efficacy (Patel et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are used as pharmaceuticals or agrochemicals, where they often act by binding to specific proteins or enzymes and modulating their activity .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical or agrochemical, for example, further studies could be carried out to optimize its properties and evaluate its safety and efficacy .

properties

IUPAC Name

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N8O3S/c1-20-16-21(2)37(33-20)11-10-27-32-29-23-17-25(40-3)26(41-4)18-24(23)31-30(38(29)34-27)42-19-28(39)36-14-12-35(13-15-36)22-8-6-5-7-9-22/h5-9,16-18H,10-15,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUOKSQFDCPRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)N5CCN(CC5)C6=CC=CC=C6)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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